molecular formula C7H11N3O2 B13070314 2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid

2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid

Cat. No.: B13070314
M. Wt: 169.18 g/mol
InChI Key: YFBAFZPUMFXFBK-UHFFFAOYSA-N
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Description

2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry. This compound features a 1,2,4-triazole heterocycle, a privileged scaffold in drug discovery known for its wide spectrum of biological activities . The 1,2,4-triazole nucleus is a significant pharmacophore, and derivatives are extensively investigated for their potential as antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer agents . The presence of the acetic acid side chain enhances the molecule's versatility, allowing researchers to readily synthesize more complex structures through amidation or esterification reactions. This makes it a valuable building block for constructing novel compounds, such as hybrid molecules designed for multi-target therapies . Our product is strictly labeled For Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this compound to explore new chemical spaces and develop potential pharmacological agents with improved efficacy and safety profiles.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(2-propan-2-yl-1,2,4-triazol-3-yl)acetic acid

InChI

InChI=1S/C7H11N3O2/c1-5(2)10-6(3-7(11)12)8-4-9-10/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

YFBAFZPUMFXFBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC=N1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of propan-2-yl hydrazine with ethyl acetoacetate to form the triazole ring, followed by hydrolysis to introduce the acetic acid group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yl group, leading to the formation of corresponding ketones or alcohols.

    Reduction: Reduction reactions can target the triazole ring or the acetic acid moiety, potentially forming amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones, alcohols.

    Reduction: Amines, alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is largely dependent on its interaction with biological targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The acetic acid moiety may enhance the compound’s solubility and facilitate its transport within biological systems. Specific molecular targets and pathways involved can vary based on the compound’s application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid with structurally related triazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications References
2-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid C₇H₁₁N₃O₂ 169.18 - Propan-2-yl (1)
- Acetic acid (5)
Higher lipophilicity (predicted logP ~1.2) [Inferred]
(3-Nitro-1H-1,2,4-triazol-5-yl)acetic acid C₄H₄N₄O₄ 172.10 - Nitro (3)
- Acetic acid (5)
Increased acidity (pKa ~2.5–3.0); reactive intermediate
2-(3-(Thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid C₈H₇N₃O₂S 209.23 - Thiophen-3-yl (3)
- Acetic acid (5)
Enhanced π-π interactions; antifungal potential
Triazamate (ethyl ester derivative) C₁₃H₂₂N₄O₃S 314.40 - tert-Butyl (3)
- Ethyl thioacetate (5)
Insecticide (aphid control); ester stability
2-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)acetic acid C₈H₁₃N₃O₂ 183.21 - tert-Butyl (3)
- Acetic acid (5)
Increased steric bulk; agrochemical precursor

Key Differences and Implications

Substituent Effects on Lipophilicity: The isopropyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. The nitro group () significantly lowers the pKa of the acetic acid moiety, increasing acidity and reactivity, which could be advantageous in prodrug design .

Biological Activity :

  • Triazamate () demonstrates insecticidal activity due to its esterified thioacetate group, which improves bioavailability compared to free acids. The target compound’s free carboxylic acid may limit penetration but could serve as a metabolite or synthetic intermediate .
  • Thiophene-containing analogs () show antifungal and CNS activity, suggesting that substituent choice directly influences target selectivity .

Synthetic Accessibility :

  • The synthesis of similar compounds often involves cyclocondensation of thiosemicarbazides or hydrazine derivatives with aldehydes (). For example, thiophene-substituted triazoles are synthesized via hydrazine hydrate reflux in acetic acid, a method adaptable to the target compound .

Stability and Safety :

  • Ester derivatives like Triazamate exhibit greater hydrolytic stability compared to free acids, which may degrade under acidic conditions. The target compound’s free acid group necessitates careful storage (e.g., controlled pH) to prevent decomposition .

Biological Activity

2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid (CAS No. 1485860-73-8) is a compound belonging to the triazole family, which is known for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is C7H11N3O2C_7H_{11}N_3O_2 with a molecular weight of 169.18 g/mol. The compound exhibits a triazole ring structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₇H₁₁N₃O₂
Molecular Weight169.18 g/mol
CAS Number1485860-73-8
AppearanceWhite powder

Antimicrobial Properties

Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial activity. For example, derivatives of triazole have been shown to possess potent activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action often involves interference with the synthesis of nucleic acids or cell wall components.

Antioxidant Activity

In silico studies have suggested that 1,2,4-triazole derivatives may act as effective antioxidants. Molecular docking simulations indicate that these compounds can interact favorably with free radicals, potentially mitigating oxidative stress . This property could be beneficial in treating diseases associated with oxidative damage.

Anti-inflammatory Effects

Triazole derivatives have also been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in various inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of 2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is influenced by modifications to its structure. Studies have shown that substituents on the triazole ring and variations in the acetic acid moiety can significantly alter potency and selectivity. For instance:

  • Substituting different alkyl groups on the triazole ring enhances antimicrobial activity.
  • Modifications to the carboxylic acid group can improve solubility and bioavailability .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of E. coli. The results demonstrated that compounds similar to 2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: In Vivo Efficacy

In an animal model assessing anti-inflammatory effects, a derivative of the compound was administered to mice subjected to induced inflammation. Results showed a significant reduction in paw edema compared to control groups, indicating potential therapeutic applications in inflammatory conditions .

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